molecular formula C20H24N2O2 B14285164 N-(1-Benzylpiperidin-4-YL)-2-(2-hydroxyphenyl)acetamide CAS No. 132862-44-3

N-(1-Benzylpiperidin-4-YL)-2-(2-hydroxyphenyl)acetamide

Cat. No.: B14285164
CAS No.: 132862-44-3
M. Wt: 324.4 g/mol
InChI Key: QAVLAMQSUHTFQF-UHFFFAOYSA-N
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Description

N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, and a 2-hydroxyphenylacetamide moiety attached to the fourth position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide typically involves the following steps:

    Formation of 1-Benzylpiperidine: This can be achieved by the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Acylation Reaction: The 1-benzylpiperidine is then reacted with 2-(2-hydroxyphenyl)acetyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide may involve optimized reaction conditions such as:

    Use of Catalysts: Catalysts like palladium on carbon (Pd/C) can be used to enhance the reaction rate.

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to maximize yield and purity.

    Purification Techniques: Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system.

    Pathways Involved: It may modulate neurotransmitter pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylpiperidine-4-yl)-2-(2-methoxyphenyl)acetamide
  • N-(1-Benzylpiperidine-4-yl)-2-(2-chlorophenyl)acetamide

Uniqueness

N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide is unique due to the presence of the hydroxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring.

Properties

CAS No.

132862-44-3

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(2-hydroxyphenyl)acetamide

InChI

InChI=1S/C20H24N2O2/c23-19-9-5-4-8-17(19)14-20(24)21-18-10-12-22(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,23H,10-15H2,(H,21,24)

InChI Key

QAVLAMQSUHTFQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=CC=C2O)CC3=CC=CC=C3

Origin of Product

United States

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